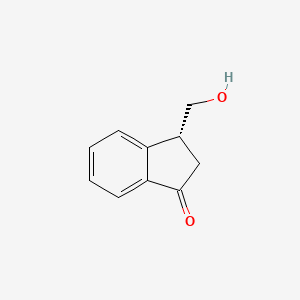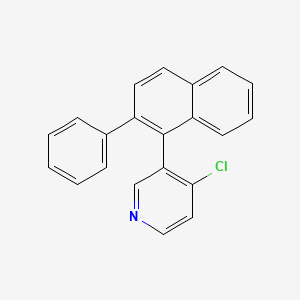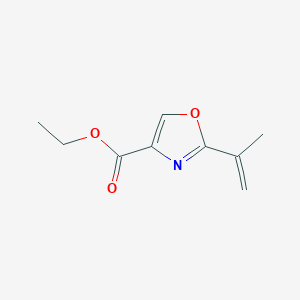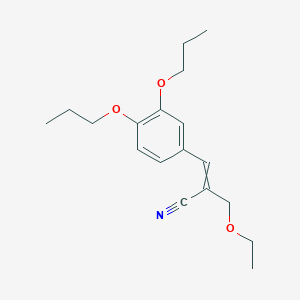![molecular formula C13H18O4S B12587603 Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- CAS No. 501644-38-8](/img/structure/B12587603.png)
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- is a chemical compound with a complex structure that includes a phenol group and a substituted oxathiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of phenol with an appropriate oxathiane derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is carefully monitored to maintain the purity and yield of the product. Advanced techniques such as distillation and crystallization may be employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various substituted phenols or oxathiane derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the oxathiane ring may influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-ethyl-6-methyl-: A similar compound with a simpler structure, lacking the oxathiane ring.
Phenol, 2,3,6-trimethyl-: Another related compound with multiple methyl groups on the phenol ring.
Uniqueness
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- is unique due to the presence of the oxathiane ring, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
501644-38-8 |
|---|---|
Molekularformel |
C13H18O4S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
2-[(3-ethyl-2,2-dioxooxathian-6-yl)methyl]phenol |
InChI |
InChI=1S/C13H18O4S/c1-2-12-8-7-11(17-18(12,15)16)9-10-5-3-4-6-13(10)14/h3-6,11-12,14H,2,7-9H2,1H3 |
InChI-Schlüssel |
QEOOTDDINWJWFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(OS1(=O)=O)CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B12587521.png)

![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)


![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)





